5-Fluor-Dihydrouracil

Übersicht

Beschreibung

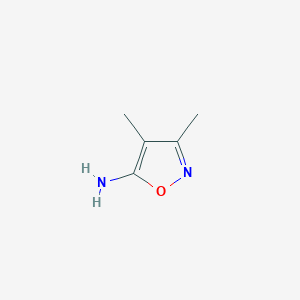

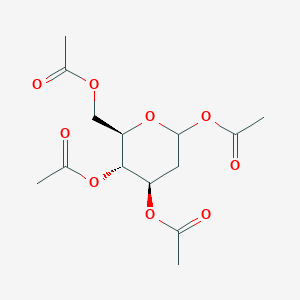

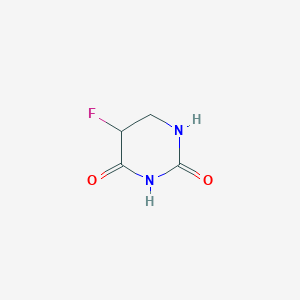

5,6-Dihydro-5-Fluorouracil is an active metabolite of the thymidylate synthase inhibitor prodrug 5-fluorouracil. It is formed from 5-fluorouracil by the action of the enzyme dihydropyrimidine dehydrogenase. This compound is known for its cytotoxic properties, particularly against certain types of cancer cells .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-5-Fluorouracil hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung fluorierter Pyrimidine verwendet.

Biologie: Untersucht für seine Rolle im Metabolismus von Fluorouracil und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Untersucht für seine zytotoxischen Wirkungen auf Krebszellen, insbesondere im Zusammenhang mit der Chemotherapie.

5. Wirkmechanismus

5,6-Dihydro-5-Fluorouracil entfaltet seine Wirkung, indem es in RNA und DNA eingebaut wird, was zu einer Störung normaler zellulärer Prozesse führt. Es hemmt das Enzym Thymidylatsynthase, das für die DNA-Synthese unerlässlich ist. Diese Hemmung führt zu einer Erschöpfung von Thymidintriphosphat, was zu DNA-Schäden und Zelltod führt. Die Verbindung stört auch die RNA-Prozessierung und -Funktion, was zu ihren zytotoxischen Wirkungen beiträgt .

Wirkmechanismus

5,6-Dihydro-5-Fluorouracil exerts its effects by being incorporated into RNA and DNA, leading to the disruption of normal cellular processes. It inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .

Safety and Hazards

Toxicity remains an important parameter to be considered when 5-FU is administered, as 5-FU often causes severe gastrointestinal toxicity and myelosuppression . For this reason, toxicity has been investigated in association not only with the pharmacokinetics of the parent compound but also with the drug’s metabolism .

Zukünftige Richtungen

There is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways . Pharmacogenomic studies and genetic profiling may help predict the occurrence and streamline the treatment of 5-FU-induced coronary artery vasospasm .

Biochemische Analyse

Biochemical Properties

5-Fluorodihydrouracil interacts with several enzymes and proteins within the cell. It is formed from 5-Fluorouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) . The conversion of 5-Fluorouracil to 5-Fluorodihydrouracil is an important step in the metabolism of the drug, and variations in DPD activity can significantly affect the drug’s effectiveness and toxicity .

Cellular Effects

5-Fluorodihydrouracil has a profound impact on various types of cells and cellular processes. It affects cell proliferation, cell cycle, survival, and induces apoptosis . It also influences cell function by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Molecular Mechanism

The molecular mechanism of 5-Fluorodihydrouracil involves its incorporation into RNA and DNA, inhibiting their normal function . It binds to thymidylate synthase (TS), resulting in inhibition of DNA synthesis and induction of programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluorodihydrouracil change over time. It has been observed that the drug’s oral absorption is incomplete with a short biological half-life . This leads to a frequent administration requirement and severe side effects .

Dosage Effects in Animal Models

In animal models, the effects of 5-Fluorodihydrouracil vary with different dosages. A study showed that 5-Fluorodihydrouracil was administered at doses of 15 mg/kg for 4 consecutive days, then reduced to 6 mg/kg for 4 alternate days . The study found that men had a higher elimination of the drug compared to women .

Metabolic Pathways

5-Fluorodihydrouracil is involved in several metabolic pathways. It is metabolized initially by conversion to 5-fluorodihydrouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) . This occurs in all tissues, but its activity is most intense in the liver .

Transport and Distribution

5-Fluorodihydrouracil is transported and distributed within cells and tissues. It rapidly enters the cell using the exact facilitated transport mechanism as uracil . The drug’s distribution within the body can be affected by patient-specific factors, such as gender .

Subcellular Localization

It is known that the drug’s active forms, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP), play crucial roles in its mechanism of action .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5,6-Dihydro-5-Fluorouracil kann durch Hydrierung von 5-Fluorouracil synthetisiert werden. In einem Verfahren wird 5-Fluorouracil in Methanol gelöst und einer Hydrierung in Gegenwart von Palladium auf Kohlenstoff als Katalysator unterzogen. Die Reaktion wird unter Wasserstoffatmosphäre bei Raumtemperatur für 36 Stunden durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 5,6-Dihydro-5-Fluorouracil umfasst typischerweise die enzymatische Reduktion von 5-Fluorouracil unter Verwendung von Dihydropyrimidindehydrogenase. Dieses Verfahren wird aufgrund seiner höheren Ausbeute und Spezifität bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5,6-Dihydro-5-Fluorouracil unterliegt hauptsächlich Reduktionsreaktionen. Es wird durch die Reduktion von 5-Fluorouracil gebildet und kann im Körper an verschiedenen biochemischen Reaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydrierung: Palladium auf Kohlenstoff (Pd/C) als Katalysator, Methanol als Lösungsmittel und Wasserstoffgas.

Enzymatische Reduktion: Dihydropyrimidindehydrogenase-Enzym.

Hauptprodukte: Das Hauptprodukt der Reduktion von 5-Fluorouracil ist 5,6-Dihydro-5-Fluorouracil selbst. Weitere Metabolisierung kann zur Bildung anderer Metaboliten wie α-Fluor-β-Alanin führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

5-Fluorouracil: Die Ausgangssubstanz, aus der 5,6-Dihydro-5-Fluorouracil gewonnen wird. Es wird in der Chemotherapie bei verschiedenen Krebsarten eingesetzt.

Tegafur: Ein Prodrug von 5-Fluorouracil, das in Kombination mit anderen Medikamenten zur Krebsbehandlung eingesetzt wird.

Capecitabine: Ein weiteres Prodrug von 5-Fluorouracil, das zur Behandlung von Darm- und Brustkrebs eingesetzt wird.

Einzigartigkeit: 5,6-Dihydro-5-Fluorouracil ist in seiner spezifischen Bildung durch Reduktion von 5-Fluorouracil und seiner Rolle als aktiver Metabolit einzigartig. Seine zytotoxischen Eigenschaften und sein Wirkmechanismus machen es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung .

Eigenschaften

IUPAC Name |

5-fluoro-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989678 | |

| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-06-0 | |

| Record name | 5,6-Dihydro-5-fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorodihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-5,6-DIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLP4LM9HXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-fluorodihydrouracil fit into the metabolic pathway of capecitabine?

A1: Capecitabine, an orally administered chemotherapy drug, undergoes a series of enzymatic conversions within the body. It is first metabolized to 5′-deoxy-5-fluorocytidine (5′-DFCR) and subsequently to 5′-deoxy-5-fluorouridine (5′-DFUR). 5′-DFUR is then further metabolized into 5-fluorouracil (5-FU), the active metabolite. 5-fluorodihydrouracil (5-FUH2) is a major metabolite of 5-FU, formed through the action of the enzyme dihydropyrimidine dehydrogenase (DPD). [, ]

Q2: Why is the simultaneous measurement of capecitabine and its metabolites important?

A2: Understanding the pharmacokinetic profile of capecitabine, including the levels of its metabolites, is crucial for optimizing treatment and predicting potential toxicity. This is particularly important because 5-FU exhibits a narrow therapeutic index. Several studies have employed sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to simultaneously quantify capecitabine, 5′-DFCR, 5′-DFUR, 5-FU, and 5-FUH2 in human plasma. [, ] These methods offer high sensitivity and selectivity, enabling researchers to accurately monitor the drug and its metabolites in patients undergoing treatment. [, ]

Q3: What are the analytical challenges in measuring 5-fluorodihydrouracil alongside other metabolites?

A3: The accurate and reliable quantification of 5-fluorodihydrouracil and other capecitabine metabolites in biological matrices, such as plasma, presents significant analytical challenges. These challenges stem from the low concentrations of these compounds in biological samples, the complexity of the matrix, and the potential for interference from endogenous compounds. To overcome these challenges, researchers have developed sophisticated analytical techniques like LC-MS. [, ] This method involves separating the analytes based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using mass spectrometry.

Q4: How does the metabolism of 5-fluorocytosine relate to 5-fluorodihydrouracil?

A4: While both are fluoropyrimidine compounds, 5-fluorocytosine (5-FC) follows a different metabolic pathway than capecitabine. Interestingly, 5-FC can be converted into 5-FU, ultimately leading to the formation of 5-FUH2. [] This metabolic conversion is important to consider, especially when patients are treated with both drugs.

Q5: Are there differences in the metabolism of these compounds across species?

A5: Research indicates that the metabolism of 5-fluorocytosine varies among species. Studies have shown that humans exhibit lower levels of 5-FC metabolism compared to other animals like mice, rats, rabbits, and dogs. [] This interspecies variability in drug metabolism underscores the importance of using appropriate models when studying these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.